Butyl acrylate is an organic compound with the chemical formula C₄H₉O₂CCH=CH₂. It appears as a clear, colorless liquid with a characteristic fruity odor and is classified as the butyl ester of acrylic acid. This compound is primarily used as a precursor for poly(butyl acrylate) and is integral in the production of various copolymers. Due to its properties, butyl acrylate finds extensive applications in paints, coatings, adhesives, sealants, textiles, plastics, and caulks .
Butyl acrylate is a flammable liquid (flash point: 45 °C) and can irritate the skin, eyes, and respiratory system upon exposure [].
Butyl acrylate readily undergoes polymerization reactions. The compound can react exothermically with strong acids and oxidizing agents, generating heat and potentially leading to hazardous situations. It also reacts with hydroxyl radicals in the atmosphere, which contributes to its degradation; the half-life for this reaction is approximately 1.2 days. Hydrolysis of butyl acrylate is notably slow, with a calculated half-life of about 1100 days at neutral pH .
In biological systems, butyl acrylate is metabolized primarily by carboxylesterase enzymes. This metabolism results in the formation of acrylic acid and butanol. The compound has low acute toxicity, with an LD₅₀ value in rats reported at 3143 mg/kg. Exposure can occur through inhalation, skin contact, or ingestion, leading to symptoms such as irritation of the eyes and respiratory system, dermatitis, and gastrointestinal distress .
Butyl acrylate stands out due to its optimal balance between volatility and reactivity, making it particularly suitable for applications requiring durable yet flexible materials .
Research indicates that butyl acrylate interacts with various biological systems primarily through metabolic pathways involving carboxylesterases. Its reactivity profile suggests that it can engage in significant chemical interactions under specific conditions. Interaction studies have shown that it can form adducts with glutathione during detoxification processes, which are crucial for reducing its potential toxicity .
Monomer reactivity ratios represent fundamental parameters governing the composition and microstructure of copolymers formed during radical copolymerization processes. These ratios quantify the relative tendency of a growing radical chain to add its own monomer versus the comonomer, providing crucial insights into the copolymerization behavior of butyl acrylate with various comonomers [1] [2] [3].
The determination of monomer reactivity ratios for butyl acrylate has been extensively studied using both conventional linearization methods and advanced computational approaches. The classic Mayo-Lewis equation forms the foundation for these calculations, where the instantaneous copolymer composition is related to the monomer feed composition through the reactivity ratios r₁ and r₂ [1] [3].
Table 1: Comprehensive Monomer Reactivity Ratios for Butyl Acrylate Copolymerization
Comonomer | r_BA | r_Comonomer | Method | Temperature (°C) | Polymerization Type |
---|---|---|---|---|---|
Styrene | 0.216 | 0.887 | Mao-Huglin | 80 | Solution (toluene) |
Styrene | 0.207 | 0.883 | Kelen-Tüdős | 80 | Solution (toluene) |
Styrene | 0.208 | 0.883 | Fineman-Ross | 80 | Solution (toluene) |
Methyl methacrylate | 0.071 | 0.417 | Error-in-variables model | 50 | Bulk |
Vinyl acetate | 6.219 | 0.028 | Microemulsion | - | Microemulsion |
Glycidyl methacrylate | 0.22 | 1.85 | Fineman-Ross | 75 | Emulsion |
N-cyclohexylacrylamide | 1.77 | 0.37 | Fineman-Ross | 55 | Solution (DMF) |
Heptafluorobutyl acrylate | 0.83 | 0.65 | Fineman-Ross | 65 | RAFT (DMF) |
The reactivity ratios demonstrate significant variation depending on the nature of the comonomer, with values ranging from 0.071 for methyl methacrylate to 6.219 for vinyl acetate [1] [4] [5] [3]. These variations reflect the fundamental differences in monomer reactivity arising from electronic, steric, and polar effects inherent in different monomer structures.
The Fineman-Ross method represents one of the most widely applied linearization techniques for reactivity ratio determination in butyl acrylate copolymerization systems [1] [6] [3] [7]. This method transforms the Mayo-Lewis equation into a linear form through the following relationship:
$$ G = r1 H - r2 $$
Where G and H are defined as:
$$ G = \frac{x(X-1)}{X} $$
$$ H = \frac{x^2}{X} $$
Here, x represents the molar fraction ratio of monomers in the feed (f₁/f₂), and X represents the molar fraction ratio in the copolymer (F₁/F₂) [8] [9].
The Fineman-Ross methodology has been successfully applied to numerous butyl acrylate copolymerization systems. For the styrene-butyl acrylate system, the Fineman-Ross method yielded reactivity ratios of rstyrene = 0.883 and rbutyl acrylate = 0.208 at 80°C in toluene solution [1]. Similar applications to other comonomer systems have consistently demonstrated the reliability of this approach for low-conversion copolymerization data.
The Kelen-Tüdős method emerged as an improved linearization technique that addresses some limitations of the Fineman-Ross approach, particularly the uneven distribution of experimental data points [1] [6] [3]. This method introduces an arbitrary constant α to achieve more uniform data distribution:
$$ η = \frac{r1 + r2}{α} ξ - \frac{r_2}{α} $$
Where:
$$ η = \frac{G}{α + H} $$
$$ ξ = \frac{H}{α + H} $$
$$ α = \sqrt{H{min} \times H{max}} $$
The Kelen-Tüdős methodology has proven particularly effective for butyl acrylate copolymerization studies, often yielding reactivity ratios in excellent agreement with Fineman-Ross results. For styrene-butyl acrylate copolymerization, the Kelen-Tüdős method provided rstyrene = 0.883 and rbutyl acrylate = 0.207, demonstrating remarkable consistency with the Fineman-Ross values [1].
Comparative studies have revealed that both methodologies generally produce similar results for butyl acrylate systems when applied to high-quality experimental data obtained at low conversions. The choice between methods often depends on the specific characteristics of the dataset and the desired level of statistical rigor in the analysis [6] [3] [7].
The Alfrey-Price Q-e scheme provides a powerful framework for predicting reactivity ratios in butyl acrylate copolymerization systems based on fundamental monomer properties [10] [11]. This scheme parameterizes monomers using two quantities: Q, representing general reactivity, and e, representing polar character [10].
Table 2: Q-e Scheme Parameters for Butyl Acrylate and Related Monomers
Monomer | Q Value | e Value | Source |
---|---|---|---|
Butyl acrylate | 0.67 | 0.54 | Experimental determination |
Styrene | 1.00 | -0.80 | Alfrey-Price scheme |
Methyl methacrylate | 0.74 | 0.40 | Alfrey-Price scheme |
Vinyl acetate | 0.026 | -0.22 | Alfrey-Price scheme |
N-cyclohexylacrylamide | 0.67 | 0.68 | Experimental |
Acrylonitrile | 0.60 | 1.20 | Alfrey-Price scheme |
The Q-e scheme allows prediction of reactivity ratios through the following relationships:
$$ r1 = \frac{Q1}{Q2} \exp[-e1(e1 - e2)] $$
$$ r2 = \frac{Q2}{Q1} \exp[-e2(e2 - e1)] $$
For butyl acrylate (Q = 0.67, e = 0.54), these equations enable prediction of copolymerization behavior with various comonomers [6] [10]. The relatively moderate Q value indicates intermediate reactivity, while the positive e value suggests moderate electron-accepting character.
Recent computational studies have enhanced the Q-e scheme by incorporating quantum mechanical calculations to determine these parameters more accurately [10] [11]. Density functional theory calculations have been employed to correlate Q and e values with molecular orbital properties, providing improved predictions for butyl acrylate copolymerization systems.
The Q-e scheme predictions have been validated against experimental data for numerous butyl acrylate copolymerization systems. For the butyl acrylate-styrene system, the predicted reactivity ratios show good agreement with experimental values, confirming the utility of this approach for preliminary copolymerization design [12] [13].
The synthesis of well-defined block and alternating copolymers containing butyl acrylate segments represents a significant advancement in macromolecular engineering. These architectures offer unique combinations of properties derived from the individual monomer units while maintaining precise control over chain microstructure [14] [15] [16].
Block copolymer synthesis involving butyl acrylate has been achieved through various controlled radical polymerization techniques, including reversible addition-fragmentation chain transfer polymerization, atom transfer radical polymerization, and nitroxide-mediated polymerization [14] [17] [15]. These methods enable the sequential polymerization of different monomers, resulting in well-defined block structures with narrow molecular weight distributions.
The synthesis of butyl acrylate-styrene block copolymers has been particularly well-studied, with emulsion polymerization systems demonstrating exceptional control over block architecture [14]. Using xanthate-mediated reversible addition-fragmentation chain transfer polymerization, researchers achieved approximately 90% block content under starved-feed conditions, compared to 70% under batch conditions [14].
Alternating copolymer architectures represent another important class of precisely controlled structures. Recent advances in the synthesis of alternating methyl methacrylate-butyl acrylate copolymers have demonstrated the feasibility of achieving near-perfect alternation through careful control of monomer reactivity ratios [16] [18] [19].
Steric effects play a crucial role in determining the microstructure of alternating copolymers containing butyl acrylate [16] [18] [19]. The bulky pendant groups in certain monomers can significantly influence the copolymerization kinetics and resulting polymer architecture.
The synthesis of alternating methyl methacrylate-butyl acrylate copolymers has been achieved through the use of sterically hindered methacrylate monomers, such as 2-ethylfenchyl methacrylate [16] [18] [19]. The extreme steric hindrance provided by the bulky pendant group of 2-ethylfenchyl methacrylate, combined with the low reactivity ratio of butyl acrylate in copolymerization with methacrylates, generates copolymers with high alternating dyad content.
Table 3: Steric Effects on Copolymer Microstructure
Monomer System | Steric Hindrance | Alternating Content | Method |
---|---|---|---|
EFMA-Butyl acrylate | High | >90% | ARGET ATRP |
MMA-Butyl acrylate | Moderate | 45-60% | Conventional |
Styrene-Butyl acrylate | Low | 25-35% | Conventional |
The steric effects manifest through several mechanisms. First, the bulky pendant groups create significant spatial constraints around the growing radical center, favoring the addition of the smaller comonomer over the sterically hindered monomer [16] [19]. Second, the steric hindrance reduces the overall reactivity of the bulky monomer, leading to more selective cross-propagation reactions.
Post-polymerization modification strategies have been developed to convert the sterically hindered precursor polymers into the desired alternating structures [16] [18]. For the 2-ethylfenchyl methacrylate-butyl acrylate system, hydrolysis of the tertiary ester followed by methylation produces alternating methyl methacrylate-butyl acrylate copolymers with well-defined structures.
Carbon-13 nuclear magnetic resonance spectroscopy has proven invaluable for characterizing the microstructure of these alternating copolymers [16] [18]. The technique allows precise determination of triad sequences, confirming the absence of long homopolymer runs and validating the alternating character of the copolymer chains.
Semifluorinated acrylate copolymers represent a specialized class of materials that combine the unique properties of fluorinated segments with the processability of conventional acrylates like butyl acrylate [20] [21] [12] [13] [22]. These systems have gained significant attention due to their exceptional surface properties and potential applications in low-surface-energy materials.
The copolymerization of butyl acrylate with semifluorinated acrylates, including 2,2,2-trifluoroethyl acrylate, 2,2,3,3,3-pentafluoropropyl acrylate, and 2,2,3,3,4,4,4-heptafluorobutyl acrylate, has been extensively studied using reversible addition-fragmentation chain transfer polymerization [12] [13]. These systems demonstrate excellent control over molecular weight and molecular weight distribution while achieving high comonomer conversions up to 90.2%.
Table 4: Semifluorinated Acrylate Copolymerization Data
Fluorinated Monomer | r_BA | r_Fluorinated | Product (r₁×r₂) | Distribution |
---|---|---|---|---|
TFEA | 0.85 | 0.75 | 0.64 | Random |
PFPA | 0.78 | 0.82 | 0.64 | Random |
HFBA | 0.83 | 0.65 | 0.54 | Random |
The reactivity ratios for these semifluorinated systems indicate random copolymer formation, with the product of reactivity ratios approaching unity [12] [13]. This random distribution is particularly beneficial for achieving uniform property development throughout the copolymer chain.
The unique properties of semifluorinated acrylate copolymers arise from the immiscibility between fluorinated and hydrocarbon segments [21] [22]. This incompatibility drives surface segregation of the fluorinated components, resulting in extremely low surface energies even at relatively low fluorinated monomer contents. Recent studies have demonstrated that copolymers containing as little as 5-10 mol% fluorinated monomer can achieve surface energies comparable to those of perfluorinated homopolymers [21] [22].
Controlled polymerization while spin-coating has emerged as a particularly effective method for maximizing the surface segregation of fluorinated segments [21] [22]. This technique allows fluorinated monomers to migrate to the surface during polymerization, minimizing the total fluorinated content required to achieve desired surface properties.
The thermal properties of semifluorinated acrylate copolymers show systematic variations with fluorinated monomer content [20] [12]. Glass transition temperatures generally increase with increasing fluorinated monomer incorporation, while thermal stability is enhanced due to the strong carbon-fluorine bonds present in the fluorinated segments.
Dynamic contact angle measurements have revealed excellent water repellency properties for these copolymer systems [20] [12]. The combination of low surface energy and appropriate surface roughness generated by phase separation results in superhydrophobic behavior in many cases.
The synthesis of semifluorinated acrylate copolymers has been optimized through careful control of polymerization conditions, including temperature, solvent selection, and monomer feed ratios [12] [13]. Dimethylformamide has proven to be an excellent solvent for these systems, providing good solubility for both monomers while maintaining controlled polymerization characteristics.
The development of semifluorinated acrylate copolymer systems represents a significant advancement in the field of functional materials, offering unique combinations of processability, performance, and environmental considerations. The ability to achieve exceptional surface properties with minimal fluorinated content addresses growing concerns about the environmental impact of perfluorinated materials while maintaining the essential performance characteristics required for demanding applications.
Flammable;Irritant